

Technical Support Center: Synthesis of 4-bromo-5-fluoro-2-nitrophenol

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Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-nitrophenol

Cat. No.: B1526921

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Welcome to the technical support center for the synthesis of **4-bromo-5-fluoro-2-nitrophenol**. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common issues. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to enhance your experimental success and improve yield.

Introduction

4-Bromo-5-fluoro-2-nitrophenol is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of the bromo, fluoro, and nitro groups on the phenol ring offers multiple avenues for further functionalization. However, the synthesis of this molecule can be challenging, with potential for side reactions and difficulties in purification that can lead to lower yields. This guide will walk you through a recommended synthetic pathway, provide a detailed experimental protocol, and address common problems you may encounter.

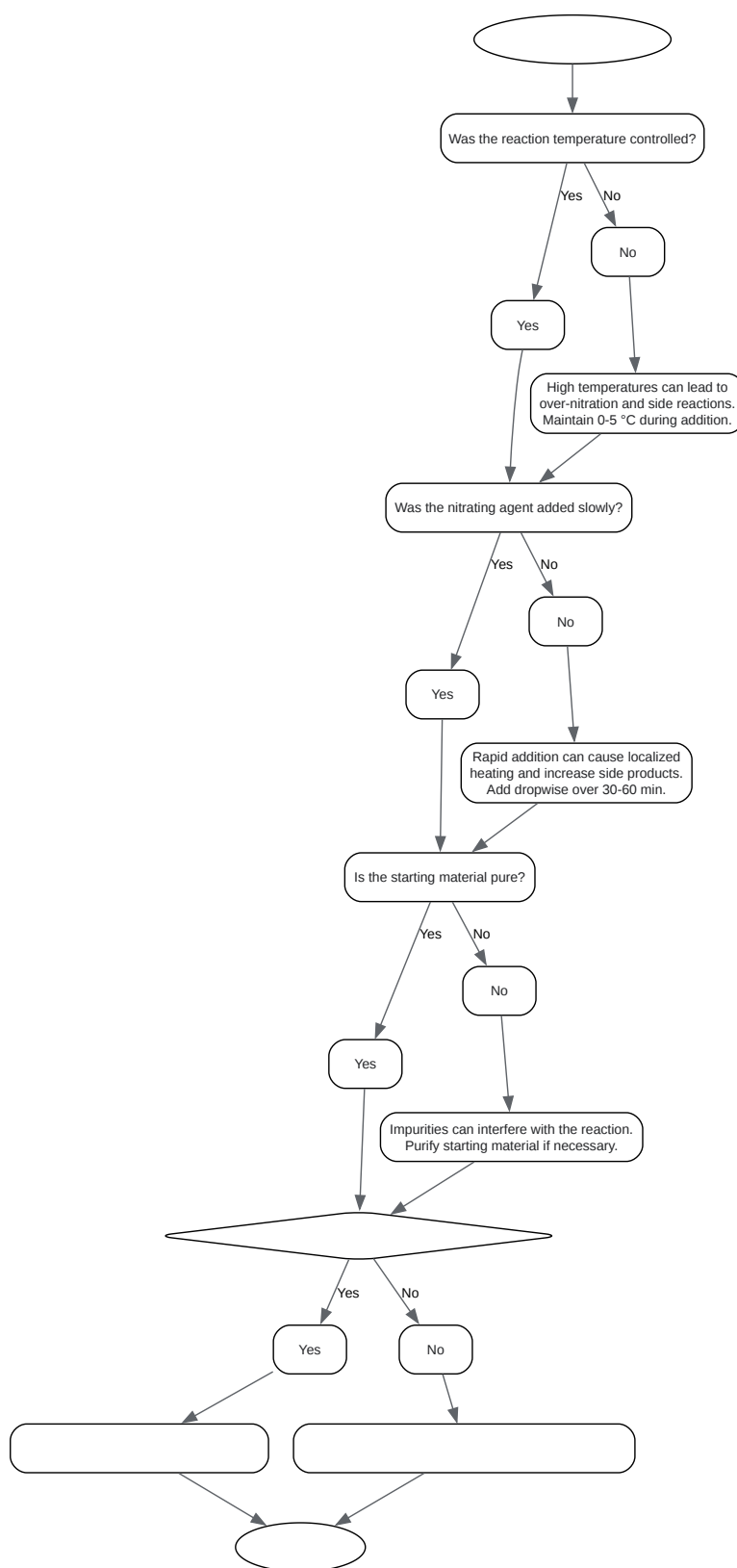
Recommended Synthetic Pathway: Nitration of 4-bromo-3-fluorophenol

A common and effective route to synthesize **4-bromo-5-fluoro-2-nitrophenol** is through the electrophilic nitration of 4-bromo-3-fluorophenol. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the nitration reaction.

- Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group.
- Bromo (-Br) and Fluoro (-F) groups: Deactivating, but ortho, para-directing groups.

The powerful activating and directing effect of the hydroxyl group will predominantly guide the incoming nitro group to the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the bromine atom. Therefore, the nitration is expected to occur at one of the two ortho positions. The position flanked by the fluorine and bromine atoms is sterically hindered. Thus, the primary product expected is **4-bromo-5-fluoro-2-nitrophenol**.

Reaction Mechanism



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